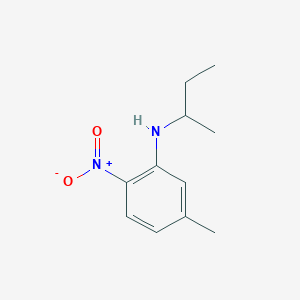
N-(Butan-2-yl)-5-methyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with additional substituents including a butan-2-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-5-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 5-methyl-2-nitroaniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to alkylation using butan-2-yl halides under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butan-2-yl)-5-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(Butan-2-yl)-5-methyl-2-aminoaniline.
Substitution: Halogenated derivatives, sulfonated derivatives.
Oxidation: Carboxylated derivatives.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)-5-methyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(Butan-2-yl)-5-methyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress .
Comparación Con Compuestos Similares
N-(Butan-2-yl)-5-methyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
N-(Butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Similar in structure but contains an oxazole ring and a sulfonamide group.
N-(Butan-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a nitro group.
N-(Butan-2-yl)-4-nitrophenylthiocarbamate: Contains a thiocarbamate group instead of an aniline group
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific combination of substituents, which confer distinct properties and applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-9(3)12-10-7-8(2)5-6-11(10)13(14)15/h5-7,9,12H,4H2,1-3H3 |
Clave InChI |
WAXHVPFXOANAOC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



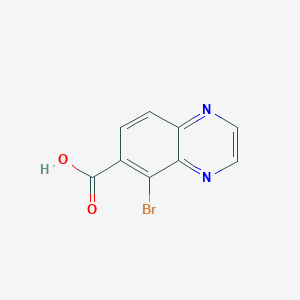
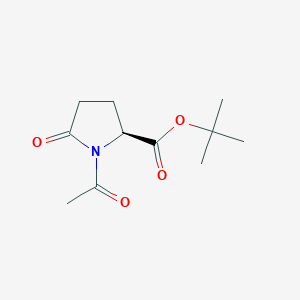
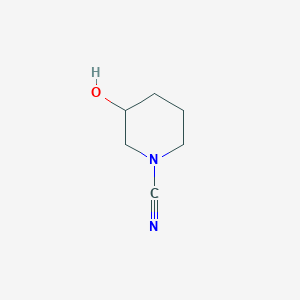
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
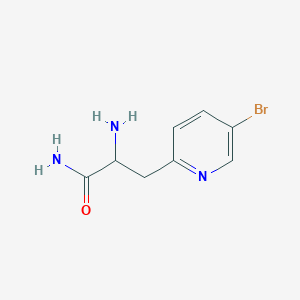


amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
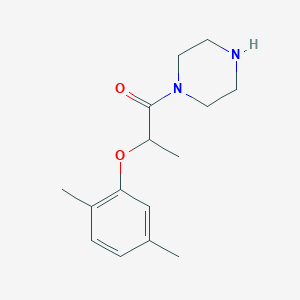

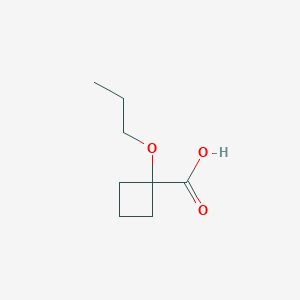
![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
